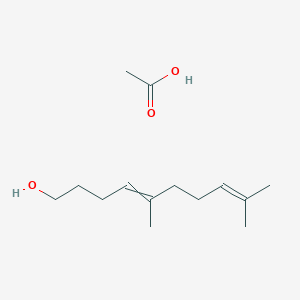
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol is an organic compound with the molecular formula C12H22O It is a derivative of acetic acid and features a long carbon chain with two double bonds and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,9-dimethyldeca-4,8-dien-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of linalool (CAS No. 78-70-6) as a starting material. The reaction proceeds through a series of steps, including bromination and subsequent dehydrobromination, to introduce the double bonds and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or esters.
Applications De Recherche Scientifique
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5,9-dimethyldeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis and death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool (CAS No. 78-70-6): A precursor in the synthesis of acetic acid;5,9-dimethyldeca-4,8-dien-1-ol.
Geraniol (CAS No. 106-24-1): Another terpene alcohol with similar structural features.
Citronellol (CAS No. 106-22-9): A related compound with similar applications in fragrances and flavors.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Propriétés
Numéro CAS |
91482-36-9 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
acetic acid;5,9-dimethyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-11(2)7-6-9-12(3)8-4-5-10-13;1-2(3)4/h7-8,13H,4-6,9-10H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
KNFSLDFZRUXYJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCCO)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


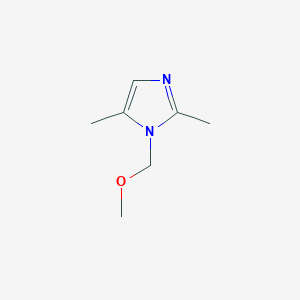
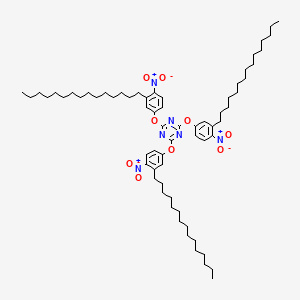
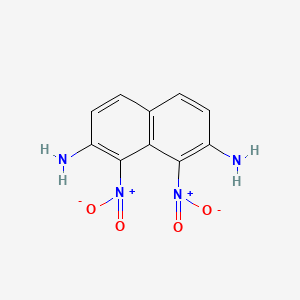
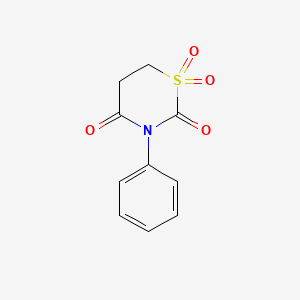
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
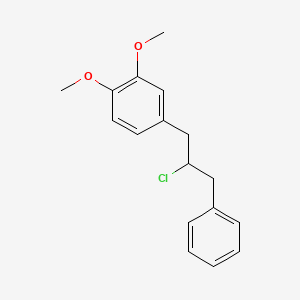
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
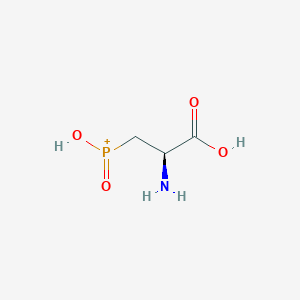
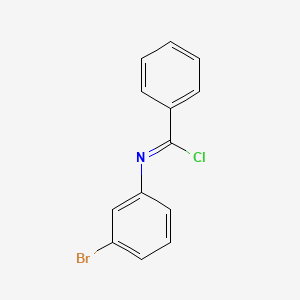
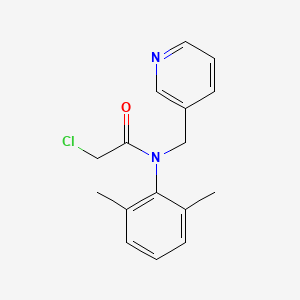
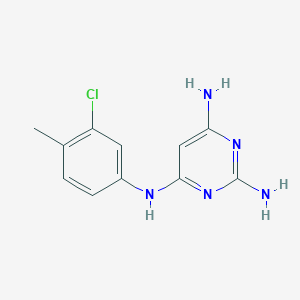
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
